molecular formula C17H22N4O2 B256437 5-{[3-(Dimethylamino)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-{[3-(Dimethylamino)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Katalognummer B256437
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: ZGTXCPWHJGGZFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[3-(Dimethylamino)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it a valuable tool for investigating various biological processes.

Wirkmechanismus

The mechanism of action of 5-{[3-(Dimethylamino)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to interact with the voltage-gated sodium channels and modulate their activity. This interaction leads to changes in the electrical properties of the cell membrane, which can affect various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{[3-(Dimethylamino)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile are varied. It has been shown to affect the activity of ion channels, leading to changes in the electrical properties of the cell membrane. This can affect various biological processes, including neuronal activity and muscle contraction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 5-{[3-(Dimethylamino)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile in lab experiments is its ability to modulate the activity of ion channels. This makes it a valuable tool for investigating the function of these channels and their role in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 5-{[3-(Dimethylamino)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile. One potential direction is to investigate its potential applications in the treatment of various diseases, such as epilepsy and chronic pain. Another direction is to further investigate its mechanism of action and its effects on ion channels. Additionally, research could focus on developing new compounds based on the structure of 5-{[3-(Dimethylamino)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile with improved properties for scientific research.

Synthesemethoden

The synthesis of 5-{[3-(Dimethylamino)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves several steps. The first step involves the reaction of 4-methylphenol with 2-chloromethyl oxazole in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylpropylamine to yield the final product.

Wissenschaftliche Forschungsanwendungen

5-{[3-(Dimethylamino)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has been used in various scientific research applications. One of the most significant applications of this compound is in the study of ion channels. It has been shown to modulate the activity of certain ion channels, making it a valuable tool for investigating their function.

Eigenschaften

Produktname

5-{[3-(Dimethylamino)propyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Molekularformel

C17H22N4O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

5-[3-(dimethylamino)propylamino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H22N4O2/c1-13-5-7-14(8-6-13)22-12-16-20-15(11-18)17(23-16)19-9-4-10-21(2)3/h5-8,19H,4,9-10,12H2,1-3H3

InChI-Schlüssel

ZGTXCPWHJGGZFQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NC(=C(O2)NCCCN(C)C)C#N

Kanonische SMILES

CC1=CC=C(C=C1)OCC2=NC(=C(O2)NCCCN(C)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.